4-cyano-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, similar to "4-cyano-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide", involves direct acylation reactions and can be analyzed through the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives as demonstrated by Younes et al. (2020). They used X-ray single crystallography to reveal the solid-state properties of these compounds (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically analyzed using X-ray crystallography and other spectroscopic methods such as UV-Vis absorption and NMR analyses. This approach provides detailed insights into the hydrogen bonding interactions and structural conformations of these compounds in both solid-state and solution phases (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can be understood through their reactivity and interactions. For example, the colorimetric sensing behavior of benzamide derivatives towards fluoride anions demonstrates their chemical reactivity and potential application in naked-eye detection solutions (Younes et al., 2020).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds. These properties are often determined using techniques like X-ray crystallography and differential scanning calorimetry (DSC).
Chemical Properties Analysis
The chemical properties, including reactivity with different agents, stability under various conditions, and colorimetric changes in response to chemical stimuli, play a significant role in determining the practical applications of these compounds. The study by Younes et al. demonstrates the chemical sensitivity of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which could provide insight into the chemical properties of "4-cyano-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide" (Younes et al., 2020).
Scientific Research Applications
Organic Synthesis and Catalysis
Accelerating Organic Reactions in Water
Research by Aggarwal et al. (2002) demonstrated the acceleration of the Baylis-Hillman reaction in water, emphasizing the role of polar solvents in facilitating organic reactions. This study indicates the potential utility of similar compounds in organic synthesis, particularly in reactions benefiting from polar environments (Aggarwal, Dean, Mereu, & Williams, 2002).
Material Science and Sensing
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating the potential of cyano and benzamide functional groups in developing sensors for environmental and health monitoring (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-7-14(20-10)13(18)9-17-15(19)12-5-3-11(8-16)4-6-12/h2-7,13,18H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROSPHYLVZTUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide |
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